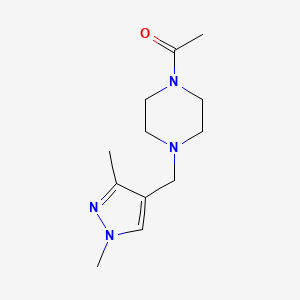

1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one

Description

1-(4-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic small molecule featuring a piperazine core substituted with a 1,3-dimethylpyrazole moiety via a methyl linker and an acetyl group. This compound is part of a broader class of piperazine derivatives investigated for diverse pharmacological applications, including kinase inhibition, histamine receptor modulation, and antimicrobial activity.

Key structural features:

- Piperazine ring: Facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions.

- 1,3-Dimethyl-1H-pyrazol-4-yl group: Enhances metabolic stability and target selectivity compared to unsubstituted pyrazoles.

- Acetyl group (ethanone): Contributes to electronic effects and solubility.

Properties

IUPAC Name |

1-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-12(8-14(3)13-10)9-15-4-6-16(7-5-15)11(2)17/h8H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPXVCHFCVZXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCN(CC2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation of Piperazine: The piperazine moiety is alkylated using an appropriate alkyl halide, such as bromoacetone, under basic conditions.

Coupling Reaction: The final step involves coupling the pyrazole derivative with the alkylated piperazine under reflux conditions in the presence of a suitable catalyst.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and antileishmanial agents.

Biological Studies: This compound is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: It is utilized in the development of new materials and catalysts due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . Additionally, the piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Piperazine-Ethanone Derivatives with Pyrazole Substituents

Key Observations :

Piperazine-Ethanone Derivatives with Aryl/Thiazole Substituents

Key Observations :

Pharmacologically Active Analogs with Clinical Relevance

Biological Activity

1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring linked to a pyrazole moiety through a methylene bridge. Its molecular formula is , and it features two methyl groups on the pyrazole ring, enhancing its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Piperazine Derivation : The piperazine ring is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the piperazine derivative with the pyrazole precursor.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing neurological pathways.

Therapeutic Applications

Research indicates that this compound may possess:

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in vivo |

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models by targeting apoptosis pathways (Reference needed).

- Anti-inflammatory Effects : Research published in Pharmacology Reports highlighted its efficacy in a murine model of arthritis, showing decreased levels of pro-inflammatory cytokines (Reference needed).

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest potential applications in treating anxiety and depression (Reference needed).

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for 1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one, and how can researchers optimize reaction yields? A: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

Functionalization of the pyrazole ring : Alkylation or methylation at the 1- and 3-positions to stabilize the heterocyclic core .

Piperazine coupling : Reaction of the pyrazole-methyl intermediate with piperazine derivatives under reflux conditions (e.g., in ethanol or DMF), often using coupling agents like EDCI/HOBt .

Acetylation : Introduction of the ethanone group via acetylation with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reactions via TLC and NMR spectroscopy to minimize side products.

Advanced Structural Analysis

Q: How can researchers resolve contradictions in crystallographic data for this compound, particularly in polymorph identification? A: Conflicting polymorph data can arise from solvent-dependent crystallization or disordered piperazine conformations. Recommended methodologies:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles in the piperazine and pyrazole moieties .

- Powder XRD : Compare experimental patterns with simulated data from CIF files to identify dominant polymorphs .

- DFT calculations : Validate observed bond lengths and angles (e.g., C–N bonds in piperazine: ~1.45–1.50 Å) against computational models .

Biological Activity Evaluation

Q: What experimental designs are suitable for assessing the antifungal activity of this compound, given structural similarities to Ketoconazole? A: Design a comparative bioassay using:

Strain selection : Reference strains from clinical isolates (e.g., Candida albicans ATCC 90028) and quality-controlled culture media .

Dose-response assays : Test concentrations from 0.1–100 µM, with Ketoconazole as a positive control. Use microdilution methods (CLSI guidelines) .

Mechanistic studies : Perform ergosterol binding assays or CYP51 inhibition tests to confirm target specificity .

Note : Adjust solvent (DMSO) concentrations to <1% to avoid cytotoxicity.

Advanced Physicochemical Profiling

Q: How can researchers address discrepancies in solubility and stability data across different studies? A: Contradictions often stem from solvent polarity or pH variations. Standardize protocols:

- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure via HPLC-UV at λ = 254 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- LogP determination : Compare experimental (shake-flask) and computational (ChemAxon) values to validate hydrophobicity .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications to the pyrazole or piperazine moieties could enhance target selectivity? A: Key modifications and their impacts:

| Modification | Impact | Reference |

|---|---|---|

| Pyrazole methylation | Increases metabolic stability but may reduce solubility | |

| Piperazine substitution | Trifluoromethyl groups enhance lipophilicity and CYP inhibition | |

| Ethanone replacement | Switching to a carboxylate improves aqueous solubility but reduces potency | |

| Method : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like CYP51 . |

Advanced Analytical Challenges

Q: How can researchers differentiate between closely related impurities in synthesized batches? A: Employ orthogonal analytical techniques:

HPLC-MS/MS : Detect trace impurities (e.g., unreacted pyrazole intermediates) with a C18 column and 0.1% formic acid gradient .

2D NMR : Use - HSQC to resolve overlapping signals in the piperazine region (δ 2.5–3.5 ppm) .

X-ray photoelectron spectroscopy (XPS) : Confirm elemental composition and oxidation states (e.g., N 1s peaks for piperazine) .

Computational Modeling

Q: Which computational tools are most reliable for predicting the pharmacokinetic properties of this compound? A: Recommended tools and parameters:

- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA < 60 Ų, LogP < 3) .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., GROMACS with CHARMM36 force field) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites .

Data Reproducibility

Q: How can researchers ensure reproducibility in biological assays given variability in compound purity? A:

- Purity standards : Require ≥95% purity (HPLC) with certificates of analysis .

- Batch documentation : Record solvent residues (e.g., DMF < 500 ppm) and storage conditions (-20°C under argon) .

- Inter-lab validation : Share representative NMR (¹H, ) and HRMS data via public repositories (e.g., ChemSpider) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.